4-Acetyl-4-methylheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-4-methylheptanedioic acid is an organic compound with the molecular formula C10H16O5 It is a derivative of heptanedioic acid, featuring an acetyl group and a methyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-methylheptanedioic acid typically involves the reaction of heptanedioic acid with acetyl chloride and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation and methylation processes. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4-methylheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-4-methylheptanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-4-methylheptanedioic acid involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, leading to various biochemical effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Heptanedioic acid: The parent compound without the acetyl and methyl groups.
4-Methylheptanedioic acid: A derivative with only the methyl group.
4-Acetylheptanedioic acid: A derivative with only the acetyl group.
Uniqueness
4-Acetyl-4-methylheptanedioic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
19830-09-2 |
---|---|
Molecular Formula |
C10H14O5-2 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
4-acetyl-4-methylheptanedioate |
InChI |
InChI=1S/C10H16O5/c1-7(11)10(2,5-3-8(12)13)6-4-9(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)/p-2 |
InChI Key |
LYBQMKJABQTTFJ-UHFFFAOYSA-L |
SMILES |
CC(=O)C(C)(CCC(=O)O)CCC(=O)O |
Canonical SMILES |
CC(=O)C(C)(CCC(=O)[O-])CCC(=O)[O-] |
Key on ui other cas no. |
5460-06-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.